N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Description
N-Benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a pyridazinone derivative featuring a benzyl substituent at the carboxamide position and methyl groups at the 5- and 6-positions of the heterocyclic core. Notably, the base structure (5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide) has been discontinued by suppliers (CymitQuimica), suggesting challenges in synthesis or sourcing .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-benzyl-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)16-17-14(19)12(9)13(18)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,18)(H,17,19) |
InChI Key |
IMJFFDKXKJIBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Pyridazine Core Formation
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Condensation and Oxidation :
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The pyridazine ring is typically formed via condensation of diethyl malonate with bromides (e.g., 6-bromo-2,3-dihydropyridazine-3-one) in the presence of sodium hydride, followed by reaction with hydrazine to yield dihydropyridazinones .
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Bromine-assisted oxidation in acetic acid converts intermediates into pyridazinones (e.g., compounds 27 and 28 in ).
-
-
Chlorination and Substitution :
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Activation of the carboxylic acid group to an acid chloride using POCl₃ or SOCl₂ is a common step . For example, 6-oxo-1,6-dihydropyridazine-4-carboxylic acid reacts with POCl₃ to form 6-chloropyridazine-4-carbonyl chloride .
-
Nucleophilic displacement of the chloro group with amines (e.g., benzylamine) under microwave heating or conventional methods introduces the N-benzyl substituent .
-
Carboxamide Coupling
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Amide Bond Formation :
-
The carboxamide group is introduced via coupling of the activated acid chloride (e.g., pyridazine-4-carbonyl chloride) with benzylamine using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) or EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) .
-
Example: Intermediate 63 (from ) undergoes nucleophilic displacement with 1-(4-fluorophenyl)-N-methylmethanamine to yield a pyridazine derivative, analogous to the target compound’s synthesis.
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Structural Activity Relationship (SAR) Data
SAR studies highlight how substituents influence biological activity and physicochemical properties.
Biological Activity
-
Receptor Affinity :
Solubility and Stability
-
Kinetic Solubility :
Reaction Conditions and Reagents
Challenges and Considerations
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Selectivity in Substitution :
-
Solubility and Stability :
Scientific Research Applications
N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
Estimated based on substituent contributions .
*Inferred from ML241 (), a carboxamide with similar solubility.
Key Research Findings and Limitations
- Pyridazinone derivatives in were synthesized via coupling reactions, but yields for similar compounds vary widely (17–84%) .
- Bioactivity Gaps: No direct data exist for the target compound’s biological activity. Its structural features (e.g., dimethyl groups) may enhance membrane permeability but reduce aqueous solubility compared to dihydroxypyrimidines .
- Hydrogen Bonding : The oxo group at position 3 may participate in hydrogen bonding, a critical factor in crystal packing or target binding ().
Notes
Sourcing Limitations : The discontinuation of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide () complicates further studies on the target compound.
Stability and Storage : Analogous carboxamides (e.g., ML241 in ) require storage at -20°C for long-term stability, suggesting similar handling for the target compound.
Research Directions : Structural modifications, such as introducing hydroxyl groups or halogenated substituents, could enhance bioactivity based on findings from and .
Biological Activity
N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including receptor interactions, antiproliferative effects, and structure-activity relationships.
Chemical Structure and Synthesis
The compound belongs to the pyridazine class of heterocycles, characterized by a pyridazine ring substituted with a benzyl group and a carboxamide functional group. The synthesis typically involves the condensation of appropriate precursors, leading to the formation of the dihydropyridazine scaffold. The synthetic route often includes steps such as bromination and N-alkylation to modify the carboxamide moiety for enhanced biological properties.
1. Receptor Binding Affinity
This compound exhibits significant binding affinity for cannabinoid receptors, particularly CB2. Studies have shown that modifications in the N-benzyl group can lead to enhanced selectivity and affinity:
| Compound | Ki (nM) | Receptor |
|---|---|---|
| N-benzyl derivative | 240 ± 190 | CB2R |
| Modified derivative | 4.7 ± 2.1 | CB2R |
The binding data indicates that structural modifications can drastically influence receptor selectivity and affinity, which is crucial for developing targeted therapies .
2. Antiproliferative Activity
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.075 |
| HeLa (Cervical) | 0.069 |
| A549 (Lung) | 0.058 |
These findings suggest that the compound can effectively inhibit tumor cell proliferation, making it a potential candidate for cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Key observations include:
- Substituents on the Benzyl Group : Variations in substituents can enhance or reduce receptor affinity.
- Functional Groups : The presence of hydroxyl (-OH) groups has been associated with improved antiproliferative activity.
Research indicates that specific modifications can lead to lower IC50 values, enhancing the compound's efficacy against cancer cells .
Case Studies
Several studies have documented the pharmacological potential of this compound:
- Study on Cannabinoid Receptors : A study explored various derivatives of pyridazine carboxamides and their binding affinities to cannabinoid receptors. The findings highlighted that certain modifications led to significantly improved affinities for CB2 receptors while maintaining low affinities for CB1 receptors .
- Anticancer Activity Assessment : In vitro studies demonstrated that derivatives of N-benzyl compounds exhibited potent antiproliferative effects against multiple cancer cell lines, suggesting a broad spectrum of activity against malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
